molecular formula C23H29NO7 B284462 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate

2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate

Cat. No. B284462
M. Wt: 431.5 g/mol
InChI Key: BJWGLLDNAJAROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate, also known as EOTB, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research for its potential therapeutic properties. EOTB is synthesized through a multi-step process that involves the reaction of various reagents.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has been shown to have anti-microbial properties.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate is also relatively non-toxic, making it safe for use in lab experiments. However, one limitation of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate. One potential direction is to further investigate its anti-inflammatory properties and potential use as an anti-inflammatory drug. Another potential direction is to investigate its potential as a drug delivery system for the treatment of brain diseases. In addition, further research is needed to fully understand the mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate involves a multi-step process that starts with the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form 3,4,5-triethoxybenzoyl chloride. The resulting compound is then reacted with 4-ethoxyaniline to form 2-(4-ethoxyanilino)-3,4,5-triethoxybenzoic acid. The final step involves the reaction of the acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate.

Scientific Research Applications

2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has also been studied for its potential use as an anti-microbial agent. In addition, 2-(4-Ethoxyanilino)-2-oxoethyl 3,4,5-triethoxybenzoate has been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Molecular Formula

C23H29NO7

Molecular Weight

431.5 g/mol

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 3,4,5-triethoxybenzoate

InChI

InChI=1S/C23H29NO7/c1-5-27-18-11-9-17(10-12-18)24-21(25)15-31-23(26)16-13-19(28-6-2)22(30-8-4)20(14-16)29-7-3/h9-14H,5-8,15H2,1-4H3,(H,24,25)

InChI Key

BJWGLLDNAJAROV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Origin of Product

United States

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